Cas no 216299-46-6 (3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester)

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester is a specialized derivative of digitoxigenin, designed for targeted conjugation applications. The compound features a reactive N-succinimidyl ester group, enabling efficient coupling with primary amines under mild conditions, making it suitable for labeling proteins, peptides, or other biomolecules. The 3β-amino modification enhances solubility and provides a stable linkage for further functionalization. This derivative retains the cardiotonic activity of digitoxigenin, allowing for potential applications in cardiac research or targeted drug delivery systems. Its well-defined structure ensures reproducibility in synthetic workflows, while the hemisuccinate spacer improves compatibility with aqueous environments. The product is particularly valuable for researchers requiring site-specific modifications of biologically active molecules.
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester structure
216299-46-6 structure
商品名:3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
CAS番号:216299-46-6
MF:C31H42N2O9
メガワット:586.67318
CID:825304

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 化学的及び物理的性質

名前と識別子

    • 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
    • 3β-Amino-3-deoxydigitoxigenin
    • (2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]am
    • 3-Amino-3-Deoxydigoxigenin Hemisuccinamide, Succinimidyl Ester
    • A)-3-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]-12,14-dihydroxycard-20(22)-enolide
    • A,12
    • A,5
    • A-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester

計算された属性

  • せいみつぶんしりょう: 586.28900

じっけんとくせい

  • PSA: 163.03000
  • LogP: 2.86460

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A603820-25mg
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
216299-46-6
25mg
$ 7520.00 2023-04-19
BAI LING WEI Technology Co., Ltd.
928187-5MG
3β-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester, 80%, single isomer
216299-46-6 80%
5MG
¥ 3465 2022-04-26
A2B Chem LLC
AF33681-5mg
3β-Amino-3-deoxydigitoxigenin
216299-46-6 80%
5mg
$588.00 2024-01-01
BAI LING WEI Technology Co., Ltd.
A01928187-5mg
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
216299-46-6 80%
5mg
¥4927 2023-11-24

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 関連文献

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Esterに関する追加情報

Professional Introduction to 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester (CAS No. 216299-46-6)

The compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester, identified by the CAS number 216299-46-6, is a sophisticated derivative with significant implications in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention for its potential applications in drug development, particularly in the synthesis of novel therapeutic agents targeting cardiovascular and metabolic disorders.

The structural motif of 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester is rooted in the digitoxigenin scaffold, a well-documented glycoside that has been extensively studied for its pharmacological properties. The modification of this scaffold through the introduction of an amino group at the 3β-position and the subsequent esterification with succinate, followed by succinimidyl ester functionalization, endows the compound with unique reactivity and binding characteristics. This structural innovation opens up new avenues for the development of bioactive molecules with enhanced selectivity and reduced toxicity.

In recent years, there has been a surge in research focused on natural product derivatives as lead compounds for drug discovery. The compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester exemplifies this trend, as it represents a synthetic modification of a naturally occurring compound that has been traditionally used in traditional medicine systems. The hemisuccinate moiety and the succinimidyl ester group provide reactive sites that can be exploited for further derivatization, enabling the construction of libraries of compounds with tailored pharmacological profiles.

The pharmacological relevance of 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester is underscored by its potential to interact with biological targets involved in cardiovascular regulation. Studies have suggested that derivatives of digitoxigenin exhibit effects on cardiac muscle contraction and ion channel function, making them candidates for treating conditions such as heart failure and arrhythmias. The introduction of the amino and ester functionalities may enhance binding affinity and metabolic stability, thereby improving therapeutic efficacy.

Moreover, the compound's design aligns with current trends in medicinal chemistry towards the development of prodrugs that undergo enzymatic activation in vivo. The succinimidyl ester group can be hydrolyzed by esterase enzymes, releasing a reactive intermediate that can covalently modify biological targets or undergo further chemical transformations to yield active species. This prodrug strategy offers a means to improve bioavailability and target specificity, potentially reducing side effects associated with direct administration of active pharmaceutical ingredients.

The synthetic pathways to 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester are also of considerable interest to synthetic chemists. The process typically involves multi-step organic transformations, including glycosylation, reduction, esterification, and protection-deprotection strategies. The use of advanced catalytic methods and green chemistry principles has enabled more efficient and sustainable synthesis routes, which are crucial for large-scale production and industrial applications.

In conclusion, the compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester (CAS No. 216299-46-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area progresses, it is anticipated that additional derivatives will be synthesized and evaluated, contributing to advancements in drug discovery and development.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd